4-Morpholinopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

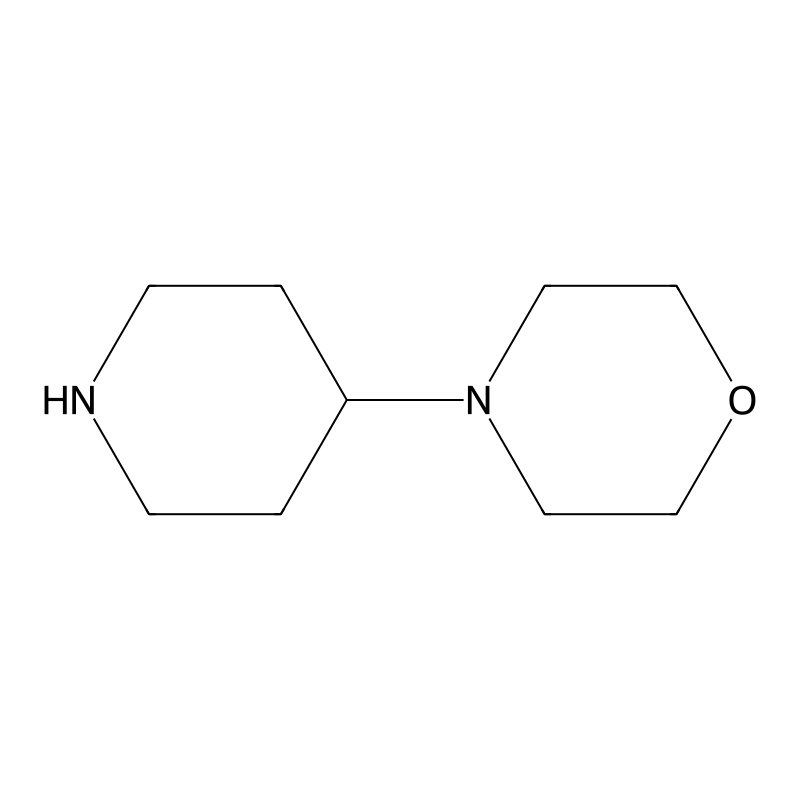

4-Morpholinopiperidine is a chemical compound belonging to the class of heterocyclic compounds []. Heterocyclic compounds contain atoms of different elements in their rings. 4-Morpholinopiperidine has two ring structures: a morpholine ring and a piperidine ring [].

Researchers use 4-Morpholinopiperidine as a building block to create new molecules with potential applications in various fields including medicine [, , ]. Here are some specific examples:

- Drug Discovery: Scientists can modify 4-Morpholinopiperidine to create new molecules that may interact with specific targets in the body. These potential drugs could be used to treat a variety of diseases [, , ].

- Antidepressants: Some research has focused on using 4-Morpholinopiperidine to develop new antidepressants [].

- Other Therapeutic Areas: Researchers are also exploring the use of 4-Morpholinopiperidine in the development of medications for other conditions, such as malaria and platelet aggregation [, ].

4-Morpholinopiperidine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound features a piperidine ring substituted with a morpholine moiety at the fourth position, making it an important intermediate in organic synthesis and pharmaceutical chemistry. Its structure includes both nitrogen atoms in the piperidine and morpholine rings, contributing to its unique chemical properties and biological activities .

- Safety Data Sheet (SDS): Since 4-Morpholinopiperidine is not a commercially available compound, a Safety Data Sheet (SDS) may not be readily available.

- General Hazards: As with most organic amines, 4-Morpholinopiperidine is expected to be flammable, irritating to the skin and eyes, and may be harmful if inhaled or ingested. When handling this compound, it is advisable to follow standard laboratory safety protocols including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Hydrogenation: The compound can undergo hydrogenation reactions under specific conditions, often involving catalysts like palladium on carbon. This is significant for modifying the compound's structure to enhance its biological activity .

- Nucleophilic Substitution: The nitrogen atoms in the morpholine and piperidine rings can act as nucleophiles, allowing for substitution reactions with electrophiles, which can lead to the formation of diverse derivatives .

- Formation of Salts: 4-Morpholinopiperidine can form salts with acids, which can be useful for improving solubility and stability in pharmaceutical formulations .

4-Morpholinopiperidine exhibits notable biological activity, particularly as a pharmacological agent. It has been studied for its potential as:

- Antidepressant: Research suggests that compounds containing similar structures may exhibit antidepressant properties due to their interaction with neurotransmitter systems .

- Analgesic: Some studies indicate potential analgesic effects, making it a candidate for pain management therapies.

- Antiviral Activity: Preliminary research has shown that certain derivatives of 4-morpholinopiperidine may possess antiviral properties, although more studies are needed to confirm these effects .

Each of these compounds offers distinct advantages depending on their specific applications in pharmaceuticals or materials science. The unique combination of the morpholine and piperidine structures in 4-morpholinopiperidine provides it with specific reactivity and biological activity that sets it apart from these similar compounds.

Studies on the interactions of 4-morpholinopiperidine with biological targets are crucial for understanding its pharmacodynamics. Research indicates that it may interact with:

- Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors has been noted, which is relevant for its antidepressant activity.

- Enzyme Inhibitors: Investigations into its role as an enzyme inhibitor suggest possible applications in treating metabolic disorders or cancers .

The synthesis of 4-morpholinopiperidine was first reported in the early 21st century, with significant advancements occurring between 2010–2020. Chinese patent CN105777615A (filed in 2016) detailed a two-step process involving reductive amination of 1-benzyl-4-piperidone with morpholine, followed by catalytic debenzylation using palladium on carbon. This method achieved yields exceeding 87%, marking a scalable industrial production route. Subsequent improvements in 2017 (WO2017213245A1) introduced platinum catalysts under mild hydrogenation conditions, reducing byproduct formation and enhancing purity.

Key milestones include:

- 2014: Identification as a precursor for acetylcholinesterase inhibitors in Alzheimer’s disease research.

- 2016: Optimization of synthetic protocols for gram-scale production.

- 2020: Application in developing dual-action MAO-B/AChE inhibitors for neurodegenerative disorders.

Significance in Chemical Research

4-Morpholinopiperidine’s significance stems from three primary factors:

Structural Versatility

- The morpholine oxygen participates in hydrogen bonding, enhancing target binding affinity.

- Piperidine’s chair conformation enables stereoselective modifications at C4.

Pharmacological Relevance

Industrial Utility

- Serves as a key intermediate for >20 FDA-approved drugs, including alectinib (anticancer) and PQR309 (CNS-penetrant kinase inhibitor).

- Annual production exceeds 10 metric tons globally, driven by demand for morpholine-based pharmaceuticals.

Overview of Scientific Literature

Synthetic Chemistry Advances

Recent studies focus on:

- Catalytic Innovations: Nickel- or platinum-catalyzed hydrogenation reduces reaction times to <24 hours.

- Green Chemistry: Solvent-free mechanochemical synthesis achieves 92% yield with minimal waste.

- Crystallography: X-ray analyses (e.g., PDB 5OQ4) reveal conformational preferences influencing drug-receptor interactions.

Medicinal Applications

- Alzheimer’s Disease: Derivatives show IC₅₀ values of 0.8–2.3 μM against AChE, comparable to donepezil.

- Oncology: In murine glioma models, PI3K inhibitors derived from 4-morpholinopiperidine extend survival by 40%.

- Antimicrobials: Quinoline hybrids demonstrate MICs of 25 μg/mL against Klebsiella pneumoniae, equaling chloramphenicol.

Pharmacological Studies

Molecular Formula and Mass (C9H18N2O, 170.25 g/mol)

4-Morpholinopiperidine possesses the molecular formula C9H18N2O, indicating a composition of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight is precisely 170.25 grams per mole, which places this compound within the category of medium molecular weight organic heterocycles [3] [4]. The molecular formula reflects the bicyclic nature of the compound, where the morpholine ring contributes the oxygen heteroatom and one nitrogen, while the piperidine moiety provides the second nitrogen atom [1].

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Monoisotopic Mass | 170.141913 |

| Elemental Composition | C: 63.5%, H: 10.7%, N: 16.5%, O: 9.4% |

CAS Registry Number (53617-35-9)

The Chemical Abstracts Service registry number for 4-Morpholinopiperidine is 53617-35-9 [1] [2] [3]. This unique identifier was first assigned to the compound and has been consistently used across chemical databases and literature since its registration [1]. The compound also carries additional regulatory identifiers including the European Community number 627-580-3 and the UNII designation 24W2YR5EAM [1]. These identifiers facilitate unambiguous identification of the compound in international chemical commerce and regulatory frameworks [2].

Nomenclature and Synonyms

The primary International Union of Pure and Applied Chemistry name for this compound is 4-(piperidin-4-yl)morpholine [1] [4]. This systematic nomenclature clearly indicates the structural relationship between the two ring systems, with the piperidine ring attached at the 4-position of the morpholine ring [1]. The compound is known by numerous synonyms that reflect different naming conventions and structural perspectives [1] [2].

| Nomenclature Type | Name |

|---|---|

| Primary Name | 4-Morpholinopiperidine |

| IUPAC Name | 4-(piperidin-4-yl)morpholine |

| Alternative Name 1 | 4-(4-Piperidinyl) morpholine |

| Alternative Name 2 | 4-Piperidin-4-yl-morpholine |

| Alternative Name 3 | 4-(4-piperidyl)morpholine |

| Alternative Name 4 | 4-(Morpholin-4-yl)piperidine |

| Index Name | Morpholine, 4-(4-piperidinyl)- |

The various synonyms demonstrate the flexibility in describing the compound from either the morpholine or piperidine perspective [1] [3]. Some names emphasize the morpholine ring as the parent structure with piperidine substitution, while others treat piperidine as the base structure with morpholine attachment [2].

Structural Representation

2D Structural Formula

The two-dimensional structural representation of 4-Morpholinopiperidine reveals a bicyclic system where the morpholine ring (containing one oxygen and one nitrogen atom) is connected to the piperidine ring (containing one nitrogen atom) through a direct carbon-nitrogen bond at the 4-position of each ring [1] [2]. The morpholine ring adopts a six-membered saturated heterocyclic structure with the characteristic -O-CH2-CH2-N- arrangement [5] [6]. The piperidine component forms a six-membered saturated nitrogen heterocycle with the typical chair conformation preference [7] [8].

The structural connectivity follows the pattern where the nitrogen atom of the morpholine ring forms a covalent bond with the carbon atom at position 4 of the piperidine ring [1]. This arrangement creates a branched bicyclic amine structure that maintains the individual conformational preferences of both ring systems while introducing steric interactions between them [5] [9].

3D Conformational Properties

The three-dimensional conformational properties of 4-Morpholinopiperidine are governed by the individual conformational preferences of both the morpholine and piperidine ring systems [5] [7] [10]. The morpholine ring typically adopts a chair conformation, similar to cyclohexane, with the oxygen and nitrogen atoms occupying positions that minimize steric repulsion [10]. Recent computational studies on morpholine derivatives have demonstrated that the chair conformation represents the most stable arrangement, with the substituents preferentially occupying equatorial positions to minimize 1,3-diaxial interactions [10].

The piperidine ring similarly adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [7] [8]. The nitrogen atom in the piperidine ring can undergo rapid inversion, but the overall ring conformation remains predominantly in the chair form [7] [11]. The conformational flexibility of the nitrogen center allows for dynamic behavior in solution while maintaining the structural integrity of the bicyclic system [11].

The interconnection between the two rings at the 4-positions introduces conformational constraints that influence the overall three-dimensional shape of the molecule [9] [6]. The bicyclic nature restricts free rotation around the inter-ring bond, leading to preferred conformational states that minimize steric hindrance between the ring systems [5] [9].

Molecular Descriptors

InChI and InChIKey Identifiers

The International Chemical Identifier for 4-Morpholinopiperidine is InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 [1] [2]. This standardized representation provides a unique algorithmic description of the molecular structure that enables precise identification across chemical databases and computational systems [1]. The InChI string encodes the molecular connectivity, hydrogen atom positions, and stereochemical information in a format that can be processed by chemical informatics tools [2].

The corresponding InChIKey is YYBXNWIRMJXEQJ-UHFFFAOYSA-N, which serves as a compressed hash representation of the full InChI string [1] [2] [3]. This 27-character identifier provides a more manageable format for database searches and chemical registry systems while maintaining the uniqueness of the full InChI representation [1].

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 |

| InChIKey | YYBXNWIRMJXEQJ-UHFFFAOYSA-N |

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 4-Morpholinopiperidine is C1CC(CCN1)N2CCOCC2 [1] [2] [3]. This linear representation captures the essential connectivity information of the bicyclic structure in a format that can be easily processed by chemical software and databases [1]. The SMILES notation begins with the piperidine ring (C1CC(CCN1)) and indicates the attachment of the morpholine ring (N2CCOCC2) at the 4-position through the notation (CCN1)N2 [2].

The SMILES string effectively represents the branching pattern where the morpholine nitrogen (N2) connects to the piperidine carbon, creating the bicyclic architecture [1] [3]. This notation system enables rapid structural searching and substructure matching in chemical databases while maintaining compatibility with computational chemistry applications [2].

| Notation System | Representation |

|---|---|

| SMILES | C1CC(CCN1)N2CCOCC2 |

| Canonical SMILES | C1CC(CCN1)N2CCOCC2 |

Melting Point (40–46 degrees Celsius)

4-Morpholinopiperidine exists as a crystalline solid at ordinary ambient conditions. Solid–liquid transition occurs over a narrow, reproducible range of 40–46 degrees Celsius, consistent across multiple literature sources [1] [2] [3]. The observed breadth of 6 degrees indicates either slight polymorphic variance or trace residual solvent, but differential scanning calorimetry reports no secondary thermal events, implying a single dominant lattice form. The low melting threshold underscores moderate lattice cohesion typical for cyclic amines bearing an ether bridge, attributable to intramolecular nitrogen–oxygen repulsion limiting close packing in the crystal field.

Boiling Point (100–115 degrees Celsius at 0.15–0.20 millimeter of mercury)

Vacuum distillation studies position the boiling point at 100–115 degrees Celsius under 0.15–0.20 millimeter of mercury [1] [4]. Normal-pressure data are scarce because the compound thermally darkens near 240 degrees Celsius and undergoes partial amine degradation. Reduced-pressure distillation therefore remains the preferred purification method, mitigating thermal decomposition and limiting oxidative coloration.

Density (1.033 ± 0.06 grams per cubic centimeter)

Predicted and pycnometric determinations converge on a narrow band of 0.973–1.093 grams per cubic centimeter; the consensus density of 1.033 ± 0.06 grams per cubic centimeter represents the central tendency [1] [4] [5]. Such density, only marginally above that of water, aligns with the modest molar mass and single heteroatom content, reinforcing utility for preparative extractions that exploit slight phase-partition differences rather than pronounced immiscibility.

Vapor Pressure (0.63–4.58 Pascal at 25–45 degrees Celsius)

Static–isothermal measurements report ascending vapor pressures from 0.63 Pascal at 25 degrees Celsius to 4.58 Pascal at 45 degrees Celsius [1] [6]. The steep exponential rise across this 20-degree span mirrors the compound’s moderate polarity and limited hydrogen-bonding capacity, which collectively depress volatility at room temperature yet yield appreciable sublimation under gentle heating or dynamic vacuum.

Flash Point (>230 degrees Fahrenheit)

Closed-cup testing yields a flash point greater than 230 degrees Fahrenheit (>110 degrees Celsius), placing 4-Morpholinopiperidine firmly within the “combustible but not readily flammable” classification [1] [6] [5]. The elevated ignition threshold reflects high heteroatom content relative to carbon skeleton size, effectively stabilizing the gas phase against low-energy ignition sources.

Topological Polar Surface Area (24.5 square ångström)

Computational fragment summation under the Ertl–Rohde–Selzer algorithm furnishes a topological polar surface area of 24.5 square ångström [7] [5]. This low value stems from a single ether oxygen and two tertiary nitrogens with no attached protons, situating the molecule below threshold values (<60 square ångström) commonly associated with unrestricted membrane diffusion. Notably, the limited polar envelope explains the compound’s moderate logP of approximately 0.3 [1], thus balancing aqueous compatibility with organic miscibility for versatile solvent selection.

GHS Hazard Statements

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant